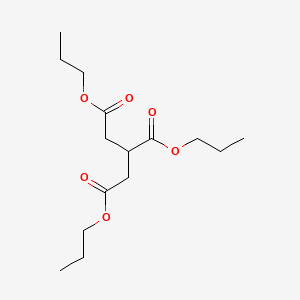

Tripropyl propane-1,2,3-tricarboxylate

Description

Relationship to Propane-1,2,3-tricarboxylic Acid (Tricarballylic Acid) as a Foundational Scaffold

Tripropyl propane-1,2,3-tricarboxylate is a derivative of propane-1,2,3-tricarboxylic acid, a compound also known by its common name, tricarballylic acid. semanticscholar.org This tricarboxylic acid serves as the fundamental structural backbone for a wide range of esters. semanticscholar.org Tricarballylic acid itself is a naturally occurring compound and can be synthesized from fumaric acid. semanticscholar.org Esters derived from it are found in various natural products, including certain mycotoxins. semanticscholar.org The structure of tricarballylic acid, with its three carboxylic acid groups, provides three sites for esterification, allowing for the synthesis of a diverse array of mono-, di-, and triesters with varying alkyl or aryl groups.

The general synthesis of tricarballylate (B1239880) esters can be achieved through the esterification of tricarballylic acid. kuleuven.be A more contemporary and sustainable approach involves the conversion of citric acid, an abundant bio-based chemical, to tricarballylic acid, which is then esterified. researchgate.net This "green" pathway is of significant interest as it offers a renewable route to these esters. researchgate.net

Comparative Analysis with Other Alkyl Propane-1,2,3-tricarboxylates

The properties and potential applications of propane-1,2,3-tricarboxylate esters are significantly influenced by the nature of the alkyl groups attached to the carboxylate functionalities. A comparative analysis of this compound with other simple alkyl esters, such as trimethyl and tributyl variants, highlights these differences.

| Property | Trimethyl Propane-1,2,3-tricarboxylate | Triethyl Propane-1,2,3-tricarboxylate | This compound | Tributyl Propane-1,2,3-tricarboxylate |

| Molecular Formula | C9H14O6 | C12H20O6 | C15H26O6 | C18H32O6 |

| Molecular Weight ( g/mol ) | 218.20 | 260.28 | 302.36 | 344.44 |

| Boiling Point (°C) | 285.6 (at 760 mmHg) | 314.9 (at 760 mmHg) | 367 (at 760 mmHg) chemnet.com | 398.7 (at 760 mmHg) |

| Density (g/cm³) | 1.189 | 1.094 | 1.053 chemnet.com | 1.011 |

| Refractive Index | 1.451 | 1.448 | 1.448 chemnet.com | 1.446 |

| Flash Point (°C) | 133.2 | 141.5 | 156.8 chemnet.com | 180.8 |

As the length of the alkyl chain increases from methyl to butyl, there is a clear trend of increasing molecular weight, boiling point, and flash point, while the density generally decreases. These variations in physical properties can influence their suitability for specific applications. For instance, lower volatility and higher flash points, as seen in the propyl and butyl esters, can be advantageous in applications requiring thermal stability, such as in polymer processing. acs.org

Structure

3D Structure

Properties

CAS No. |

5333-54-0 |

|---|---|

Molecular Formula |

C15H26O6 |

Molecular Weight |

302.36 g/mol |

IUPAC Name |

tripropyl propane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C15H26O6/c1-4-7-19-13(16)10-12(15(18)21-9-6-3)11-14(17)20-8-5-2/h12H,4-11H2,1-3H3 |

InChI Key |

WHOYOHVCRFPPSQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)CC(CC(=O)OCCC)C(=O)OCCC |

Origin of Product |

United States |

Academic Significance in Organic Synthesis and Materials Science

The academic and industrial interest in tripropyl propane-1,2,3-tricarboxylate and its analogs stems primarily from their potential as bio-based plasticizers. kuleuven.be Plasticizers are additives that increase the flexibility and durability of materials, particularly polymers like polyvinyl chloride (PVC) and polylactic acid (PLA). researchgate.netplasticsengineering.org

There is a significant drive to develop alternatives to traditional phthalate-based plasticizers due to health and environmental concerns. nih.gov Tricarballylate (B1239880) esters, derived from renewable resources like citric acid, are considered promising "green" plasticizers. researchgate.net Research has shown that the incorporation of citrate (B86180) esters can effectively lower the glass transition temperature of polymers, a key indicator of increased flexibility. researchgate.net The synthesis of various tricarballylate esters, including those with longer alkyl chains, has been a focus of research to optimize their plasticizing efficiency, thermal stability, and reduce their migration from the polymer matrix. kuleuven.beacs.org

While much of the published research focuses on the general class of tricarballylate esters, the specific properties of this compound make it a relevant candidate for these applications. Its molecular weight and alkyl chain length place it in a range that could offer a balance of plasticizing efficiency and low volatility.

Identification of Key Research Gaps and Future Directions

Esterification Pathways from Propane-1,2,3-tricarboxylic Acid

The most direct route to this compound is the esterification of propane-1,2,3-tricarboxylic acid with propan-1-ol. This reaction involves the substitution of the acidic proton of the carboxylic acid groups with propyl groups from the alcohol.

Direct Esterification with Propan-1-ol

C₃H₅(COOH)₃ + 3 CH₃CH₂CH₂OH ⇌ C₃H₅(COOCH₂CH₂CH₃)₃ + 3 H₂O

Catalytic Systems in Esterification (e.g., Acid Catalysis, Heterogeneous Catalysis)

A variety of catalytic systems can be employed for the esterification of carboxylic acids. These can be broadly classified as homogeneous and heterogeneous catalysts.

Homogeneous Catalysis: Mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are commonly used homogeneous catalysts for esterification. The catalytic cycle involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity and facilitates nucleophilic attack by the alcohol. While effective, homogeneous catalysts can lead to challenges in product separation and catalyst recovery, and may contribute to corrosion and waste generation.

Heterogeneous Catalysis: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts are increasingly utilized. These are non-corrosive, environmentally benign, and easily separable from the reaction mixture. mdpi.com Examples of heterogeneous catalysts applicable to esterification include:

Ion-exchange resins: Macro-porous resins like Amberlyst-15 are effective but may have thermal stability limitations. mdpi.com

Zeolites: Zeolites such as H-ZSM-5 and H-beta can be used, although their small pore size might pose diffusion limitations for larger molecules. mdpi.com

Supported acids: Acids like tungstophosphoric acid supported on silica (B1680970) can offer high thermal stability.

The choice of catalyst depends on factors such as reaction temperature, substrate compatibility, and desired product purity.

Table 1: Comparison of Catalytic Systems for Esterification

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous | H₂SO₄, HCl, p-toluenesulfonic acid | High activity, mild reaction conditions | Difficult to separate, corrosive, environmental concerns |

| Heterogeneous | Ion-exchange resins, Zeolites, Supported acids | Easy separation, reusable, non-corrosive, environmentally friendly | Lower activity than homogeneous catalysts, potential for diffusion limitations |

Reaction Kinetics and Thermodynamic Considerations

Reaction Kinetics: The kinetics of esterification are often modeled as a second-order reaction. The rate is dependent on the concentrations of both the carboxylic acid and the alcohol. In the presence of a strong acid catalyst, the reaction mechanism involves a series of equilibrium steps. The rate-determining step is typically the nucleophilic attack of the alcohol on the protonated carboxylic acid. For polycarboxylic acids, the rate of esterification of subsequent carboxylic acid groups may decrease due to steric hindrance and electronic effects.

Thermodynamic Considerations: Esterification is a reversible and typically slightly exothermic reaction. The position of the equilibrium is governed by Le Chatelier's principle. To drive the reaction towards the formation of the triester, it is essential to remove one of the products, usually water, from the reaction mixture. This can be achieved through methods such as azeotropic distillation with a suitable solvent (e.g., toluene) or the use of a dehydrating agent. An excess of the alcohol (propan-1-ol) is also commonly used to shift the equilibrium towards the product side.

Solvent Effects and Reaction Optimization

The choice of solvent can significantly impact the rate and equilibrium of the esterification reaction. While the alcohol reactant (propan-1-ol) can sometimes act as the solvent, an inert co-solvent is often employed.

Solvent Effects: A suitable solvent should be inert to the reactants and catalyst, have an appropriate boiling point for the desired reaction temperature and for azeotropic water removal, and be able to dissolve the reactants. Polar aprotic solvents can be favorable for esterification reactions. nih.gov For reactions involving Lewis acid catalysts like titanium tetrachloride, the choice of solvent is crucial; for instance, dichloromethane (B109758) is effective for primary alcohols, while non-polar solvents like hexane (B92381) may be required for alcohols prone to carbocation formation. nih.govmdpi.com

Reaction Optimization: The optimization of this compound synthesis involves the careful consideration of several parameters:

Molar Ratio of Reactants: An excess of propan-1-ol is generally used to maximize the conversion of the tricarboxylic acid.

Catalyst Concentration: The reaction rate increases with catalyst concentration, but an excessively high concentration can lead to side reactions and purification difficulties.

Temperature: Higher temperatures generally increase the reaction rate. However, the temperature should be controlled to avoid degradation of the reactants or products and to maintain the stability of the catalyst.

Water Removal: Efficient and continuous removal of water is critical for achieving high yields of the triester.

Table 2: Key Parameters for Optimization of Direct Esterification

| Parameter | General Effect on Esterification |

| Alcohol to Acid Molar Ratio | Increasing the ratio shifts the equilibrium towards the ester product. |

| Catalyst Concentration | Higher concentration generally increases the reaction rate. |

| Temperature | Higher temperature increases the reaction rate but may lead to side reactions. |

| Water Removal | Continuous removal of water is crucial for high conversion to the ester. |

Multi-step Synthesis from Bio-renewable Precursors

An alternative and increasingly important approach to synthesizing this compound is through the use of bio-renewable starting materials, with citric acid being a prime candidate.

Derivatization from Citric Acid via Propane-1,2,3-tricarboxylic Acid (PTA)

Citric acid, a readily available and relatively inexpensive bio-based chemical, can be converted to propane-1,2,3-tricarboxylic acid (PTA), which can then be esterified to yield the desired tripropyl ester. A notable method for this conversion is a one-pot dehydration-hydrogenation process. In this process, the tertiary hydroxyl group of citric acid is first removed through dehydration, followed by the hydrogenation of the resulting carbon-carbon double bond. This can be achieved using a dual catalytic system, for example, a solid acid catalyst like H-Beta zeolite for the dehydration step and a hydrogenation catalyst such as palladium on carbon (Pd/C). brainly.com This process can be carried out in water as a green solvent under relatively mild conditions. brainly.com

A Japanese patent also describes a method for producing propane-1,2,3-tricarboxylic acid or its esters by the catalytic hydrogenation of citric acid or its esters in a non-aqueous solvent. google.com This process can utilize conventional hydrogenation catalysts. google.com

Once propane-1,2,3-tricarboxylic acid is obtained, it can be esterified with propan-1-ol using the methods described in section 2.1.1 to produce this compound. This bio-based route offers a sustainable alternative to petrochemical-derived pathways.

Sequential Dehydration-Hydrogenation of Citrate Esters

Advanced Synthetic Strategies and Process Intensification

Mechanochemical Synthesis Techniques

Mechanochemical synthesis, a branch of chemistry that utilizes mechanical energy to induce chemical reactions, presents a compelling alternative to traditional solvent-based methods. rsc.orgacs.org This approach, often conducted in a ball mill, is recognized for its environmental benefits, such as the reduction or elimination of harmful solvents, and its potential for discovering new reaction pathways. rsc.orgnih.gov While specific research on the mechanochemical synthesis of this compound is not extensively documented in peer-reviewed literature, the principles of mechanochemical esterification of carboxylic acids provide a strong foundation for its potential application.

The synthesis of this compound would involve the direct reaction of propane-1,2,3-tricarboxylic acid with propanol (B110389). In a mechanochemical setup, these reactants would be placed in a milling jar along with grinding media, typically stainless steel balls. The high-energy impacts from the milling process would provide the activation energy necessary for the esterification to occur.

Several strategies have been developed for mechanochemical esterification. One approach involves high-speed ball milling (HSBM) at room temperature. rsc.org For instance, various benzoic acids have been successfully esterified with alcohols using iodine (I₂) and potassium hypophosphite (KH₂PO₂) as reagents, achieving moderate to high yields in short reaction times. rsc.org Another system employs potassium iodide (KI) and triethyl phosphite (B83602) (P(OEt)₃) for the esterification. rsc.org These methods are notable for being solvent-free and not requiring transition metals. rsc.org

Liquid-assisted grinding (LAG) is another refined mechanochemical technique where a small quantity of liquid is added to the solid reactants. nih.govref.ac.uk This liquid phase can accelerate the reaction kinetics by enhancing the mobility of the reactants. ref.ac.uk The choice of the liquid additive is crucial and is typically a substance in which the reactants are sparingly soluble. For the synthesis of this compound, a small amount of a non-reactive solvent could potentially facilitate the interaction between the solid propane-1,2,3-tricarboxylic acid and liquid propanol.

The efficiency of mechanochemical reactions is influenced by several parameters, including the milling frequency, duration, the size and material of the milling balls, and the ball-to-sample weight ratio. rsc.org Optimization of these parameters is essential to achieve high yields and purity of the desired ester. For example, studies on other esterifications have shown that increasing the milling frequency can initially increase the yield, but excessive energy input can sometimes lead to decreased yields. rsc.org

Based on analogous mechanochemical esterifications of carboxylic acids, a proposed set of reaction conditions for the synthesis of this compound is presented in the table below. It is important to note that these are hypothetical conditions and would require experimental validation.

| Parameter | Condition A (HSBM with Catalyst) | Condition B (LAG) |

|---|---|---|

| Starting Materials | Propane-1,2,3-tricarboxylic acid, Propanol | Propane-1,2,3-tricarboxylic acid, Propanol |

| Molar Ratio (Acid:Alcohol) | 1:3.3 | 1:3.3 |

| Catalyst/Reagent | I₂/KH₂PO₂ | None or mild acid catalyst |

| Grinding Aid | Anhydrous Sodium Sulfate | Minimal inert solvent (e.g., hexane) |

| Milling Frequency | 25-30 Hz | 20-25 Hz |

| Milling Time | 20-60 min | 30-90 min |

| Apparatus | High-Speed Ball Mill | Planetary or Mixer Mill |

The following table presents data from the literature on the mechanochemical synthesis of various esters, illustrating the scope and efficiency of this technique for analogous compounds. This data provides a basis for the potential success of applying such methods to the synthesis of this compound.

| Carboxylic Acid | Alcohol | Catalyst/Reagent System | Milling Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzoic Acid | Methanol | I₂/KH₂PO₂ | 25 Hz, 20 min | 91 | rsc.org |

| 4-Chlorobenzoic Acid | Methanol | I₂/KH₂PO₂ | 25 Hz, 20 min | 82 | rsc.org |

| 4-Nitrobenzoic Acid | Methanol | I₂/KH₂PO₂ | 25 Hz, 20 min | 65 | rsc.org |

| Benzoic Acid | Ethanol | KI/P(OEt)₃ | 25 Hz, 60 min | 85 | rsc.org |

| 2-Naphthoic Acid | Methanol | I₂/KH₂PO₂ | 25 Hz, 20 min | 88 | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

High-Resolution Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

High-resolution ¹H NMR spectroscopy of this compound is predicted to reveal distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The propane (B168953) backbone and the three n-propyl ester groups give rise to a characteristic pattern of resonances.

The protons of the propane backbone are expected to show complex splitting patterns due to diastereotopicity and spin-spin coupling. The methine proton (H-2) is coupled to the two sets of methylene (B1212753) protons (H-1 and H-3), which are in turn coupled to each other.

The n-propyl ester groups will each exhibit three distinct signals: a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (OCH₂) protons directly attached to the ester oxygen. The deshielding effect of the adjacent oxygen atom causes the OCH₂ protons to resonate at a higher chemical shift compared to the other methylene and methyl protons.

Predicted ¹H NMR Data for this compound:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH(CO₂R)₂ | 3.10 | Quintet | 7.0 |

| -CH₂(CO₂R) | 2.75 | Doublet | 7.0 |

| -OCH₂CH₂CH₃ | 4.00 | Triplet | 6.7 |

| -OCH₂CH₂CH₃ | 1.65 | Sextet | 7.1 |

| -OCH₂CH₂CH₃ | 0.92 | Triplet | 7.4 |

Disclaimer: These are predicted values and may differ from experimental results.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbons of the ester groups are expected to appear in the downfield region of the spectrum, typically around 170 ppm. The carbons of the propane backbone will have chemical shifts influenced by the electron-withdrawing ester groups. The carbons of the n-propyl chains will show characteristic signals, with the carbon attached to the oxygen (OCH₂) being the most deshielded among the aliphatic carbons.

Predicted ¹³C NMR Data for this compound:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 171.5 |

| -CH(CO₂R)₂ | 45.0 |

| -CH₂(CO₂R) | 35.0 |

| -OCH₂CH₂CH₃ | 66.5 |

| -OCH₂CH₂CH₃ | 22.0 |

| -OCH₂CH₂CH₃ | 10.5 |

Disclaimer: These are predicted values and may differ from experimental results.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR) for Detailed Structural Assignments

For an unambiguous assignment of all proton and carbon signals, especially in complex molecules, advanced NMR techniques are employed.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity within the propane backbone and the n-propyl chains. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra. For more detailed long-range correlations, an HMBC (Heteronuclear Multiple Bond Correlation) experiment could be utilized to show couplings between protons and carbons that are two or three bonds apart, further solidifying the structural elucidation.

Solid-State NMR (ssNMR): If this compound can be obtained in a crystalline or solid amorphous form, ssNMR could provide insights into its solid-state structure, conformation, and dynamics. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be used to obtain high-resolution spectra of the solid sample, which can reveal information about molecular packing and intermolecular interactions that are not accessible from solution-state NMR.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound is expected to be dominated by the characteristic absorption bands of the ester functional group and the aliphatic C-H bonds.

The most prominent feature will be the strong C=O stretching vibration of the ester groups, which typically appears in the region of 1735-1750 cm⁻¹. The presence of three ester groups in the molecule would likely result in a very intense and possibly broad absorption in this region. Another key feature is the C-O stretching vibrations of the ester linkage, which are expected to produce strong bands in the 1000-1300 cm⁻¹ region. The aliphatic C-H stretching vibrations of the propane backbone and the n-propyl chains will be observed as sharp peaks in the 2850-3000 cm⁻¹ range. C-H bending vibrations will also be present in the fingerprint region (below 1500 cm⁻¹).

Predicted IR Absorption Bands for this compound:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium to Strong |

| C=O stretch (ester) | 1735 - 1750 | Strong, Sharp |

| C-H bend (aliphatic) | 1375 - 1470 | Medium |

| C-O stretch (ester) | 1000 - 1300 | Strong |

Disclaimer: These are predicted values and may differ from experimental results.

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability.

In the Raman spectrum of this compound, the C=O stretching vibration is also expected to be present, though it is typically weaker in Raman than in IR for esters. The C-C stretching vibrations of the propane backbone and the n-propyl chains, which might be weak in the IR spectrum, are often more prominent in the Raman spectrum, providing valuable information about the carbon skeleton. The symmetric C-H stretching vibrations around 2800-2900 cm⁻¹ are also expected to be strong in the Raman spectrum.

Predicted Raman Shifts for this compound:

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| C-H stretch (aliphatic) | 2800 - 3000 | Strong |

| C=O stretch (ester) | 1735 - 1750 | Medium |

| C-C stretch (aliphatic) | 800 - 1200 | Medium to Strong |

| C-H bend (aliphatic) | 1300 - 1500 | Medium |

Disclaimer: These are predicted values and may differ from experimental results.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. The compound has a molecular formula of C15H26O6 and a molecular weight of 302.36 g/mol . nih.govchemnet.com

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for determining the molecular weight of moderately polar compounds like this compound. In positive ion mode, the molecule is expected to readily form a protonated molecular ion [M+H]+. Adducts with sodium [M+Na]+ or potassium [M+K]+ are also commonly observed, originating from trace amounts of salts in the sample or solvent.

Tandem mass spectrometry (MS/MS) of the protonated molecular ion would provide valuable structural information through collision-induced dissociation (CID). The fragmentation of the ester groups is anticipated to be a dominant pathway. This would likely involve the neutral loss of propene (C3H6) or propanol (C3H8O) from the propyl chains. Sequential losses of these groups from the three ester functionalities would lead to a series of characteristic fragment ions. Cleavage of the C-O bond of the ester would result in the formation of acylium ions.

Table 1: Predicted ESI-MS and MS/MS Fragmentation Data for this compound

| m/z (predicted) | Ion Formula (predicted) | Interpretation |

| 303.1802 | [C15H27O6]+ | Protonated molecule [M+H]+ |

| 325.1621 | [C15H26O6Na]+ | Sodium adduct [M+Na]+ |

| 243.1176 | [C12H19O6]+ | Loss of one propoxy group |

| 201.0706 | [C9H13O6]+ | Loss of two propoxy groups |

| 159.0237 | [C6H7O6]+ | Loss of three propoxy groups |

| 259.1438 | [C13H23O5]+ | Loss of a propyl group and CO |

Note: The m/z values are predicted based on the chemical structure and common fragmentation pathways for esters.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for assessing the purity of this compound and identifying any volatile impurities. The compound's predicted boiling point suggests it is amenable to GC analysis. chemnet.com Under electron ionization (EI), a hard ionization technique, extensive fragmentation is expected, providing a detailed fingerprint for structural confirmation.

Table 2: Predicted GC-MS (EI) Fragmentation Data for this compound

| m/z (predicted) | Ion Formula (predicted) | Interpretation |

| 302 | [C15H26O6]+• | Molecular ion [M]+• |

| 259 | [C13H23O5]+ | Loss of a propyl radical |

| 217 | [C10H17O5]+ | Loss of a propoxycarbonyl group |

| 175 | [C7H11O5]+ | Further fragmentation |

| 129 | [C6H9O3]+ | Fragment from central backbone |

| 43 | [C3H7]+ | Propyl cation |

Note: The m/z values are predicted based on the chemical structure and common EI fragmentation pathways for esters.

X-ray Diffraction (XRD) for Crystalline Structure Analysis of Related Analogs

As of the current literature, a single-crystal X-ray diffraction structure for this compound has not been reported. However, analysis of structurally related analogs can provide insights into the potential crystalline packing and intermolecular interactions.

A relevant analog is the parent acid, Propane-1,2,3-tricarboxylic acid (also known as tricarballylic acid). wikipedia.org The crystal structure of this molecule would be dominated by strong hydrogen bonding between the carboxylic acid groups, leading to the formation of intricate supramolecular networks.

Table 3: Crystallographic Data for a Related Analog (Propane-1,2,3-tricarboxylic acid)

| Parameter | Value |

| Compound Name | Propane-1,2,3-tricarboxylic acid |

| Molecular Formula | C6H8O6 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | Data not readily available |

| b (Å) | Data not readily available |

| c (Å) | Data not readily available |

| α (°) | 90 |

| β (°) | Data not readily available |

| γ (°) | 90 |

| Volume (ų) | Data not readily available |

| Z | Data not readily available |

Note: Specific cell parameters for Propane-1,2,3-tricarboxylic acid require access to specialized crystallographic databases.

Computational and Theoretical Investigations of Tripropyl Propane 1,2,3 Tricarboxylate

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

There is a notable absence of published research employing quantum chemical methods such as Density Functional Theory (DFT) or ab initio calculations to investigate Tripropyl propane-1,2,3-tricarboxylate. As a result, specific data on the following aspects are not available:

Molecular Geometry Optimization and Conformational Analysis

No studies were found that detail the optimized molecular geometry or explore the conformational landscape of this compound. Such studies would be crucial for understanding the molecule's three-dimensional structure and the relative stability of its different spatial arrangements.

Electronic Structure Characterization (HOMO-LUMO Energy Levels, Charge Distribution)

Detailed characterization of the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and charge distribution, has not been reported. This information is vital for predicting the molecule's reactivity and its potential for electronic applications.

Vibrational Frequency Calculations and Spectroscopic Prediction

Calculations of vibrational frequencies, which are used to predict the infrared (IR) and Raman spectra of a molecule, have not been published for this compound. These spectroscopic predictions are essential for the experimental identification and characterization of the compound.

Reaction Mechanism Studies and Transition State Analysis

The scientific literature lacks studies on the reaction mechanisms involving this compound, including the analysis of transition states. Such research would provide fundamental insights into its chemical transformations and stability.

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

Similarly, there is no available research that has utilized Molecular Dynamics (MD) simulations to study the intermolecular interactions of this compound.

Solvent-Solute Interactions and Aggregation Behavior

Information regarding the interactions of this compound with various solvents or its aggregation behavior in different environments, which would typically be investigated through MD simulations, is not present in the current scientific record.

Polymer-Plasticizer Interaction Modeling (e.g., in PVC, PLA systems)

Detailed computational studies focusing specifically on the interaction of this compound with polymer systems such as Polyvinyl Chloride (PVC) and Polylactic Acid (PLA) are not extensively available in publicly accessible literature. However, the principles of polymer-plasticizer interaction modeling can be understood from studies on analogous citrate (B86180) esters. These computational methods, primarily molecular dynamics (MD) simulations, are instrumental in predicting the compatibility and plasticizing efficiency of a given plasticizer.

The core of these simulations lies in calculating the interaction energy between the plasticizer and the polymer chains. A lower, more negative interaction energy generally signifies a more favorable interaction and better miscibility. This energy is a composite of van der Waals forces and electrostatic interactions. For this compound, the ester groups are expected to be the primary sites for electrostatic interactions with polar segments of polymers like PVC and PLA.

In a typical MD simulation setup, a model of the polymer matrix with interspersed plasticizer molecules is constructed. The system is then allowed to evolve over time, governed by the principles of classical mechanics. Key parameters extracted from these simulations include the radial distribution function, which provides insights into the proximity and local arrangement of plasticizer molecules around the polymer chains, and the mean square displacement, which can be correlated with the mobility of the polymer chains and, consequently, the plasticizing effect.

While specific data for this compound is scarce, a hypothetical interaction energy table based on trends observed for similar citrate plasticizers might look as follows. It is crucial to note that these are illustrative values and not derived from actual simulations of this compound.

Hypothetical Interaction Energies of this compound with Polymers

| Polymer System | van der Waals Energy (kJ/mol) | Electrostatic Energy (kJ/mol) | Total Interaction Energy (kJ/mol) |

| PVC | -150 | -45 | -195 |

| PLA | -130 | -60 | -190 |

This table is for illustrative purposes only and does not represent empirically validated data.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of molecules based on their chemical structure. For plasticizers like this compound, QSPR models can provide predictive insights into properties crucial for their performance, such as boiling point, vapor pressure, solubility parameter, and migration tendency.

The development of a QSPR model involves several key steps. First, a dataset of compounds with known properties is compiled. For this compound, this would ideally include a series of related citrate esters. Next, a wide range of molecular descriptors are calculated for each compound. These descriptors are numerical representations of various aspects of the molecular structure, including topological, geometrical, electronic, and constitutional indices.

Following the calculation of descriptors, a mathematical model is developed to establish a correlation between a subset of these descriptors and the property of interest. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), and various machine learning algorithms are commonly employed for this purpose. The predictive power of the resulting model is then rigorously validated using internal and external validation techniques.

While specific QSPR models developed exclusively for this compound are not readily found in the literature, existing models for plasticizers can offer a framework for understanding which molecular features are important for its performance. For instance, the size and branching of the alkyl chains in citrate esters are known to influence their plasticizing efficiency and compatibility with polymers. mdpi.com

A hypothetical QSPR model for predicting a property like the solubility parameter of citrate esters might include descriptors such as the molecular weight, the number of rotatable bonds, and descriptors related to the polarity and surface area of the molecule.

Illustrative QSPR Descriptors and Their Potential Influence on Plasticizer Properties

| Molecular Descriptor | Potential Influence on Property |

| Molecular Weight | Correlates with boiling point and volatility. |

| Number of Rotatable Bonds | Affects molecular flexibility and interaction with polymer chains. |

| Polar Surface Area | Influences compatibility with polar polymers. |

| LogP (Octanol-Water Partition Coefficient) | Relates to the hydrophobicity and migration tendency. |

This table presents a generalized view of descriptor influence and is not based on a specific QSPR model for this compound.

The development and application of robust QSPR models could significantly accelerate the design and screening of new plasticizers with optimized performance and reduced environmental impact. mdpi.comresearchgate.net

Chemical Reactivity and Derivatization Strategies of Tripropyl Propane 1,2,3 Tricarboxylate

Transformations of Ester Functional Groups

The ester groups are the most reactive sites in the tripropyl propane-1,2,3-tricarboxylate molecule, susceptible to a range of transformations that are characteristic of carboxylic acid esters.

Hydrolysis Kinetics and Mechanisms

The hydrolysis of this compound to propane-1,2,3-tricarboxylic acid and propanol (B110389) can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction proceeds via a series of equilibrium steps. The carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a propanol molecule yield the carboxylic acid. This process is repeated for all three ester groups.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis is irreversible. The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The departure of the propoxide ion, a strong base, is followed by an acid-base reaction between the newly formed carboxylic acid and the propoxide ion, driving the reaction to completion. The kinetics of this reaction are typically second order, being first order in both the ester and the hydroxide ion.

| Condition | Catalyst | Mechanism | Key Intermediates | Products |

| Acidic | H₃O⁺ | Nucleophilic Acyl Substitution | Protonated Carbonyl, Tetrahedral Intermediate | Propane-1,2,3-tricarboxylic acid, Propanol |

| Basic | OH⁻ | Nucleophilic Acyl Substitution (Saponification) | Tetrahedral Intermediate | Propane-1,2,3-tricarboxylate salt, Propanol |

Oxidation Reactions and Product Characterization

The ester functional groups themselves are generally resistant to oxidation under mild conditions. However, the propane (B168953) backbone can be susceptible to oxidation with strong oxidizing agents, potentially leading to cleavage of the carbon-carbon bonds and the formation of smaller carboxylic acids or carbon dioxide, depending on the reaction conditions. Characterization of the oxidation products would typically involve techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to identify the various fragments formed.

Reduction Reactions to Alcohol Derivatives

The ester groups of this compound can be readily reduced to the corresponding primary alcohols. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation. ic.ac.ukwikipedia.org The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of each ester group. This is followed by the elimination of a propoxide ion and a second hydride addition to the resulting aldehyde intermediate. An acidic workup then protonates the resulting alkoxide ions to yield propane-1,2,3,4-tetrol.

| Reducing Agent | Reaction Conditions | Initial Product | Final Product after Workup |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF | Lithium tri(propan-1-oxy)aluminate and lithium alkoxide salt | Propane-1,2,3,4-tetrol and Propanol |

Nucleophilic Substitution Reactions with Various Nucleophiles

The ester groups can undergo nucleophilic acyl substitution with a variety of nucleophiles other than water. For instance, reaction with amines (ammonolysis) will produce the corresponding amides. The use of primary or secondary amines will yield N-substituted or N,N-disubstituted amides, respectively. Transesterification can be achieved by reacting the triester with a different alcohol in the presence of an acid or base catalyst, leading to the exchange of the propyl groups.

| Nucleophile | Reaction Type | Product |

| Ammonia (NH₃) | Ammonolysis | Propane-1,2,3-tricarboxamide |

| Primary Amine (R-NH₂) | Aminolysis | N,N',N''-trialkyl-propane-1,2,3-tricarboxamide |

| Alcohol (R'-OH) | Transesterification | Tri(alkyl') propane-1,2,3-tricarboxylate |

Functionalization of the Propane Backbone

The propane backbone of this compound possesses acidic protons on the carbons alpha to the carbonyl groups. These protons can be removed by a strong base to form a carbanion. This enolate can then act as a nucleophile in various reactions, allowing for the introduction of new functional groups. For example, it can participate in alkylation reactions with alkyl halides or in condensation reactions such as the Knoevenagel or Michael reactions. researchgate.netmasterorganicchemistry.com Such strategies allow for the elaboration of the carbon skeleton.

Role as a Versatile Building Block in Complex Organic Synthesis

Due to the presence of multiple reactive sites, this compound and its parent acid are valuable building blocks in organic synthesis. wikipedia.org The ability to selectively modify the ester groups or functionalize the backbone provides a pathway to a wide range of complex molecules. For instance, the tricarboxylic acid can be converted to a triacid chloride, which is a highly reactive intermediate for the synthesis of various derivatives. Esters of propane-1,2,3-tricarboxylic acid have been identified in natural products, highlighting their relevance in synthetic and medicinal chemistry. wikipedia.org

Synthesis of Advanced Polymeric Architectures

This compound, a tri-functional ester, holds significant potential as a versatile building block in the synthesis of complex polymeric architectures. Its three reactive ester groups can undergo various polymerization reactions, leading to the formation of highly branched and three-dimensional polymer structures such as hyperbranched polyesters and dendrimers. The specific architecture and properties of the resulting polymers can be tailored by controlling the reaction conditions and the choice of co-monomers.

One of the primary applications of this compound in polymer chemistry is in the synthesis of hyperbranched polyesters. irispublishers.com These polymers are characterized by their highly branched, tree-like structures, which impart unique properties such as low viscosity, high solubility, and a high density of terminal functional groups. researchgate.netinstras.com The synthesis of hyperbranched polyesters from this compound can be achieved through a one-pot polycondensation reaction with a di-functional monomer, such as a diol or a dicarboxylic acid. irispublishers.com This approach, often referred to as the A2 + B3 method, where this compound acts as the B3 monomer, allows for the creation of a highly branched structure without the risk of gelation when monomer ratios are carefully controlled. irispublishers.combohrium.com

The general scheme for the synthesis of a hyperbranched polyester (B1180765) using this compound and a diol is depicted below:

n this compound + m Diol → Hyperbranched Polyester + x Propanol

The properties of the resulting hyperbranched polyester, such as its molecular weight, degree of branching, and solubility, can be modulated by adjusting the molar ratio of the A2 to B3 monomers, the reaction temperature, and the catalyst used. ibm.com For instance, using a diol with a longer aliphatic chain would likely result in a more flexible polymer with a lower glass transition temperature.

Table 1: Potential Diol Co-monomers for Hyperbranched Polyester Synthesis with this compound and their Expected Influence on Polymer Properties.

| Diol Co-monomer | Chemical Formula | Expected Impact on Hyperbranched Polyester Properties |

| Ethane-1,2-diol | HO(CH₂)₂OH | Increased rigidity and higher glass transition temperature. |

| Propane-1,3-diol | HO(CH₂)₃OH | Moderate flexibility. |

| Butane-1,4-diol | HO(CH₂)₄OH | Increased flexibility and lower glass transition temperature. |

| Hexane-1,6-diol | HO(CH₂)₆OH | High flexibility, enhanced solubility in nonpolar solvents. |

Furthermore, this compound can serve as a core molecule for the synthesis of dendrimers, which are perfectly branched, monodisperse macromolecules. nih.gov In a divergent synthesis approach, successive generations of branching units can be added to the initial this compound core, leading to a precise and controlled molecular architecture. researchgate.net This method allows for the creation of dendrimers with a well-defined number of terminal functional groups, making them suitable for applications in drug delivery, catalysis, and materials science. nih.gov

Design and Synthesis of Novel Tricarboxylate Derivatives

The three ester functionalities of this compound serve as reactive handles for a variety of chemical transformations, enabling the design and synthesis of a diverse range of novel tricarboxylate derivatives. These derivatization strategies allow for the modification of the compound's physical and chemical properties, paving the way for its use in various specialized applications. Key derivatization reactions include hydrolysis, amidation, reduction, and transesterification.

Hydrolysis: The ester groups of this compound can be hydrolyzed under acidic or basic conditions to yield propane-1,2,3-tricarboxylic acid and propanol. wikipedia.org This reaction is fundamental for applications where the free carboxylic acid groups are required for further reactions or to impart specific properties such as water solubility or the ability to chelate metal ions. The reaction proceeds as follows:

This compound + 3 H₂O → Propane-1,2,3-tricarboxylic acid + 3 Propanol

Amidation: The reaction of this compound with primary or secondary amines leads to the formation of the corresponding triamides. This amidation reaction typically requires elevated temperatures or the use of a catalyst. researchgate.net The resulting triamides can exhibit significantly different properties compared to the parent ester, such as higher melting points and different solubility profiles. By selecting amines with specific functional groups, novel derivatives with tailored properties can be synthesized. For example, using a functionalized amine could introduce new reactive sites or specific binding capabilities.

Reduction: The ester groups of this compound can be reduced to the corresponding triol, 1,2,3-tris(hydroxymethyl)propane, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the ester functionalities into primary alcohol groups, which can then be used in a variety of subsequent reactions, such as etherification or further esterification with different acyl groups.

Transesterification: This reaction involves the exchange of the propyl groups of the ester with other alkyl or functionalized groups from a different alcohol. organic-chemistry.org Transesterification is a versatile method for modifying the structure of the ester without resorting to the free carboxylic acid. This reaction is typically catalyzed by an acid or a base. By using functionalized alcohols, novel tricarboxylate esters with desired properties for applications such as specialty lubricants or plasticizers can be synthesized.

Table 2: Overview of Potential Derivatization Reactions of this compound and their Potential Applications.

| Reaction | Reagents | Product | Potential Applications of the Derivative |

| Hydrolysis | Water (acid or base catalyzed) | Propane-1,2,3-tricarboxylic acid | Precursor for other derivatives, chelating agent. |

| Amidation | Primary or Secondary Amines | Triamide | Specialty polymers, functional materials. |

| Reduction | Strong Reducing Agents (e.g., LiAlH₄) | 1,2,3-Tris(hydroxymethyl)propane | Polyol for polyurethane synthesis, crosslinking agent. |

| Transesterification | Alcohols (acid or base catalyzed) | Novel Tricarboxylate Esters | Specialty plasticizers, lubricants, and solvents. |

These derivatization strategies highlight the potential of this compound as a versatile platform for the development of new molecules with a wide array of potential applications in materials science and chemical synthesis.

Advanced Applications in Materials Science and Industrial Chemistry

Development as a Bio-based Plasticizer

The potential of bio-based esters as plasticizers for polymers like Poly(vinyl chloride) (PVC) and Polylactic Acid (PLA) is an area of active research, driven by the need for sustainable and non-toxic alternatives to traditional phthalate (B1215562) plasticizers. However, specific studies detailing the development of Tripropyl propane-1,2,3-tricarboxylate for this purpose are not present in the available scientific literature.

Compatibility and Dispersion in Polymer Matrices (e.g., PVC, Polylactic Acid)

A critical factor for a plasticizer's efficacy is its compatibility and ability to disperse within a polymer matrix. This is typically evaluated through techniques such as scanning electron microscopy (SEM), differential scanning calorimetry (DSC), and dynamic mechanical analysis (DMA). Despite the importance of these parameters, no dedicated research studies or datasets were found that investigate the compatibility and dispersion of this compound in either PVC or Polylactic Acid matrices.

Performance in Enhancing Polymer Processability and Flexibility

The primary function of a plasticizer is to improve the processability and flexibility of a polymer. This is quantified by measuring changes in properties like the glass transition temperature (Tg), tensile strength, and elongation at break. While general principles of plasticization are well-established, there is no available data from specific studies on the performance of this compound in enhancing these properties in any polymer system.

Coordination Chemistry and Metal Complexation

Tricarboxylate compounds are often explored as organic linkers or ligands in the field of coordination chemistry due to their ability to bind to metal ions, forming coordination polymers or Metal-Organic Frameworks (MOFs).

Design of Ligands for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The synthesis of MOFs and coordination polymers relies on the careful selection of organic ligands to direct the structure and properties of the resulting framework. While the parent molecule, propane-1,2,3-tricarboxylic acid, and its esters are noted in chemical literature, there are no published studies detailing the use of this compound as a ligand in the design or synthesis of MOFs or coordination polymers.

Study of Metal Ion Chelation Properties

The arrangement of carboxylate groups in tricarboxylate molecules can make them effective chelating agents for various metal ions. The efficiency of chelation is typically studied using techniques like potentiometric titration or spectrophotometry. A review of the available literature indicates a lack of studies focused on the metal ion chelation properties of this compound.

Role in the Synthesis of Specialty Chemicals

This compound, also known as tripropyl tricarballylate (B1239880), is an ester of propane-1,2,3-tricarboxylic acid. While detailed industrial manufacturing data for this specific compound is not widely publicized, its significance in the synthesis of specialty chemicals is primarily understood through the broader context of tricarballylate esters. These esters are emerging as high-value, sustainable alternatives to conventional petrochemical-based compounds in various applications, most notably as plasticizers.

Intermediates for Industrial Processes

The synthesis of this compound involves the esterification of propane-1,2,3-tricarboxylic acid with propanol (B110389). Propane-1,2,3-tricarboxylic acid, the precursor acid, can be synthesized through various chemical pathways. One notable route involves a two-step process starting from fumaric acid. wikipedia.org

Recent advancements have focused on more sustainable production routes, particularly those starting from abundant bio-based resources like citric acid. A significant pathway involves the selective defunctionalization of citric acid to produce propane-1,2,3-tricarboxylic acid. This process typically involves a one-pot dehydration-hydrogenation reaction. Another approach is the direct conversion of citric acid esters to tricarballylate esters, which circumvents some of the challenges associated with the direct synthesis from citric acid, such as undesired side reactions. kuleuven.beresearchgate.netresearchgate.net

| Stage | Process | Reactants | Products |

| 1 | Dehydration of Citric Acid | Citric Acid | Aconitic Acid |

| 2 | Hydrogenation | Aconitic Acid, Hydrogen | Propane-1,2,3-tricarboxylic acid |

| 3 | Esterification | Propane-1,2,3-tricarboxylic acid, Propanol | This compound , Water |

This interactive table outlines a potential sustainable pathway for the synthesis of this compound.

While this compound is the end-product in this context (a specialty plasticizer), its parent molecule, propane-1,2,3-tricarboxylic acid, serves as the key intermediate. The esters of propane-1,2,3-tricarboxylic acid are also found in various natural products, which underscores the biochemical relevance of this class of compounds. wikipedia.org

Contributions to Sustainable Chemical Manufacturing

The primary contribution of this compound to sustainable chemical manufacturing lies in its potential as a bio-based plasticizer. Plasticizers are additives used to increase the flexibility and durability of materials, particularly polymers like polyvinyl chloride (PVC). For decades, phthalate-based plasticizers have dominated the market, but concerns over their environmental persistence and potential health impacts have driven the search for safer, renewable alternatives.

Tricarballylate esters, including this compound, represent a promising class of such alternatives. kuleuven.beresearchgate.netresearchgate.net Their sustainable profile is multi-faceted:

Renewable Feedstock: As outlined in the synthesis pathway, these esters can be derived from citric acid, a readily available and abundant bio-based platform chemical produced through fermentation. This reduces the reliance on finite fossil fuel resources.

Greener Synthesis Routes: Research is actively exploring and optimizing environmentally friendly catalytic processes for their synthesis. This includes the use of solid acid catalysts and aqueous solvent systems to minimize hazardous waste and improve energy efficiency. kuleuven.be

Potential for Improved Safety Profile: Bio-based plasticizers are generally perceived as having a more favorable toxicological profile compared to some traditional phthalates, making them suitable for sensitive applications.

The development of tricarballylate esters as plasticizers directly addresses the principles of green chemistry by designing chemical products with reduced hazard and increased use of renewable feedstocks. The transition towards such bio-based additives is a critical step in the development of more sustainable polymer formulations and a circular economy.

| Feature | Traditional Phthalate Plasticizers | This compound |

| Primary Feedstock | Petroleum | Biomass (e.g., from corn fermentation) |

| Sustainability | Non-renewable | Renewable and Sustainable |

| Potential Health Concerns | Endocrine disruption, environmental persistence | Generally considered to have a better safety profile |

This interactive table provides a comparative overview of the sustainability aspects of traditional plasticizers versus this compound.

Future Research Directions and Sustainable Development

Exploration of Novel Catalytic Systems for Efficient Synthesis

The conventional synthesis of esters often relies on homogeneous acid catalysts, which can lead to challenges in catalyst separation, waste generation, and equipment corrosion. A key research avenue is the exploration of advanced, reusable catalytic systems to improve the efficiency and environmental profile of Tripropyl propane-1,2,3-tricarboxylate production.

Future investigations should focus on:

Heterogeneous Solid Acid Catalysts: Materials such as zeolites, ion-exchange resins, and clay-supported heteropoly acids offer significant advantages. rsc.org These catalysts are easily separable from the reaction mixture, allowing for continuous processing and catalyst recycling, which aligns with the green chemistry principle of waste prevention. yale.eduacs.org Research is needed to identify the optimal catalyst structure and reaction conditions (temperature, molar ratio of reactants) to maximize the yield and selectivity for the desired tri-ester. researchgate.net

Biocatalysis: The use of enzymes, particularly lipases, presents a highly selective and environmentally benign alternative. Enzymatic catalysis proceeds under mild conditions, reducing energy consumption and minimizing byproduct formation. acs.org Research efforts should be directed at identifying robust lipases that are effective for the esterification of propane-1,2,3-tricarboxylic acid with propanol (B110389) and developing methods for enzyme immobilization to enhance stability and reusability.

| Catalytic System | Potential Advantages | Research Focus Areas |

|---|---|---|

| Homogeneous Acid (e.g., Sulfuric Acid) | High reaction rates, low initial cost. | Developing neutralization-free workups, minimizing waste streams. |

| Heterogeneous Solid Acid (e.g., Zeolites, Resins) | Easy separation, reusability, potential for continuous flow reactions, reduced corrosion. researchgate.net | Screening of catalyst types, optimization of pore size and acidity, long-term stability studies. |

| Enzymatic (e.g., Immobilized Lipases) | High selectivity, mild reaction conditions (lower energy), minimal byproducts, biodegradable. acs.org | Enzyme screening and engineering, development of efficient immobilization techniques, performance in non-aqueous media. |

Integration into Circular Economy Frameworks for Material Lifecycle

To achieve true sustainability, the entire lifecycle of this compound must be considered within a circular economy framework. noviams.comonlytrainings.com This approach moves beyond the linear "take-make-dispose" model to one that designs out waste and keeps materials in use. deloitte.com

Key research areas include:

Renewable Feedstocks: A critical step is the investigation of bio-based routes to the precursor molecules: propane-1,2,3-tricarboxylic acid and 1-propanol. Utilizing feedstocks from agricultural products or waste streams can significantly reduce the carbon footprint of the final compound. yale.edunih.gov

Design for Degradation: Research is needed to understand the biodegradability of this compound. Chemical products should be designed so they break down into harmless substances at the end of their useful life, preventing persistence in the environment. epa.gov Studies should evaluate its degradation pathways in various environmental compartments, such as soil and aquatic systems.

Life Cycle Assessment (LCA): Comprehensive "cradle-to-gate" and "cradle-to-grave" life cycle assessments are essential. pitt.edunist.gov These studies quantify the environmental impacts associated with the compound's production, use, and disposal, allowing for direct comparison with existing plasticizers and identifying hotspots for environmental improvement. mdpi.comnist.gov This data is crucial for validating its status as a "green" alternative.

Development of Advanced Analytical Techniques for Trace Analysis

The ability to detect and quantify this compound at trace levels is fundamental for environmental monitoring, food contact material testing, and quality control. While standard chromatographic techniques are applicable, future research should focus on developing more sensitive and efficient methods.

Important directions for this research are:

High-Sensitivity Chromatography: The primary methods for analyzing plasticizers involve solvent extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). polymersolutions.comresearchgate.netintertek.com Future work should aim to optimize these methods to achieve very low limits of detection and quantification, which is crucial for monitoring potential migration from consumer products or its presence in environmental samples. oup.com

Advanced Sample Preparation: Research into modern extraction techniques such as Accelerated Solvent Extraction (ASE) or ultrasonic extraction can improve the efficiency and reduce the solvent consumption compared to traditional methods like Soxhlet extraction. oup.comenv.go.jp These methods are vital for effectively isolating the compound from complex matrices like polymers or environmental solids.

Direct Analysis Methods: Exploring techniques like Pyrolysis-Gas Chromatography (Py-GC) could offer a rapid method for the direct analysis of the plasticizer within a polymer matrix, eliminating the need for solvent extraction. researchgate.net This would provide a faster tool for quality control in manufacturing.

| Analytical Technique | Principle | Future Research Objective |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile/semi-volatile compounds based on boiling point and provides structural identification via mass fragmentation. polymersolutions.com | Develop specific methods with enhanced sensitivity for trace quantification in environmental and biological samples. |

| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on polarity; suitable for less volatile or thermally sensitive molecules. oup.com | Optimize mobile phases and detector settings (e.g., DAD, MS) for improved resolution and identification from complex mixtures. mdpi.com |

| Pyrolysis-Gas Chromatography (Py-GC/MS) | Thermal decomposition of a polymer sample followed by GC-MS analysis of the fragments, including additives. researchgate.net | Establish standardized pyrolysis protocols for the quantitative analysis of this compound in various polymer types. |

Interdisciplinary Research with Polymer Engineering and Green Chemistry

The successful development and application of this compound as a sustainable material depend on strong collaboration between different scientific disciplines. The principles of green chemistry provide a guiding framework for this interdisciplinary work. epa.govenvirobites.org

Future interdisciplinary efforts should include:

Performance in Polymer Systems: Polymer engineers and material scientists must conduct extensive testing to evaluate the efficacy of this compound as a plasticizer. This involves characterizing its effect on the physical and mechanical properties of various polymers, such as flexibility, durability, and thermal stability, particularly in bio-based and biodegradable polymers like Polylactic acid (PLA).

Green Formulation Intelligence: Collaboration with computational chemists can accelerate the design of sustainable formulations. AI-assisted tools can help predict the performance and environmental impact of different plasticizer-polymer combinations, prioritizing low-toxicity and renewable inputs. researchgate.net

Closing the Loop: A concerted effort between synthetic chemists, polymer engineers, and environmental scientists is required to create truly circular material systems. Chemists can focus on developing the molecule from renewable sources, engineers can integrate it into products designed for disassembly or biodegradation, and environmental scientists can validate its end-of-life behavior, ensuring a holistic approach to sustainability. noviams.com

Q & A

Q. What are the established synthetic routes for tripropyl propane-1,2,3-tricarboxylate, and what experimental parameters are critical for optimizing yield?

The compound is synthesized via esterification of propane-1,2,3-tricarboxylic acid with propanol under acidic catalysis. Key parameters include:

- Temperature : Reflux conditions (~120–140°C) to drive esterification equilibrium.

- Catalyst : Concentrated sulfuric acid or p-toluenesulfonic acid (0.5–1 mol%).

- Purification : Vacuum distillation or column chromatography to isolate the triester from mono-/di-ester byproducts . Example methodology: React equimolar propane-1,2,3-tricarboxylic acid with excess propanol in toluene, using H₂SO₄, under reflux for 12–24 hours. Monitor progress via thin-layer chromatography (TLC).

Q. How is the structural integrity of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance, disorder in ethyl groups of related tricarboxylate esters was resolved using SHELXL refinement, revealing dihedral angles (e.g., 80–90° between carboxylates and fused-ring systems) and hydrogen-bonding networks (C–H⋯O/N interactions) . Pair SC-XRD with - and -NMR to confirm ester linkages (e.g., carbonyl carbons at ~165–170 ppm) .

Q. What metabolic pathways involve propane-1,2,3-tricarboxylate intermediates in microbial systems?

In Pseudomonas spp., propane-1,2,3-tricarboxylate is a key intermediate in the degradation of isonicotinate. Enzymes like aconitase and isocitrate dehydrogenase catalyze its stepwise oxidation to 2-oxoglutarate, integrating it into the citric acid cycle. Pathway validation involves -isotope tracing and enzyme knockout studies .

Q. How does propane-1,2,3-tricarboxylate interact with metal ions in coordination chemistry?

The three carboxylate groups act as polydentate ligands, forming stable complexes with transition metals (e.g., Mn³⁺, Al³⁺). For example, manganese(III) citrate complexes exhibit octahedral geometry, confirmed by UV-Vis spectroscopy (d-d transitions at ~450–500 nm) and magnetic susceptibility measurements .

Advanced Research Questions

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications?

The ester’s carboxylate derivatives (e.g., hydrolyzed to propane-1,2,3-tricarboxylate) can coordinate with metal nodes (e.g., Zr⁴⁺, Fe³⁺) to form MOFs. Design considerations:

- Linker flexibility : Adjust propyl chain length to balance porosity and stability.

- Post-synthetic modification : Introduce functional groups (e.g., –NH₂) via ligand exchange. Test catalytic activity in acid-base or oxidation reactions using probe molecules like styrene .

Q. What role does propane-1,2,3-tricarboxylate play in nanoparticle self-assembly processes?

As a tricarboxylate anion, it mediates electrostatic co-assembly of cationic gold nanoparticles (Au·TMA). Key factors:

- Charge density : Higher for propane-1,2,3-tricarboxylate vs. longer-chain analogs, enabling tighter packing.

- pH dependence : Stability of assemblies is pH-sensitive (pKa₁~3.1, pKa₂~4.8, pKa₃~6.4). Monitor assembly via dynamic light scattering (DLS) and transmission electron microscopy (TEM) .

Q. How can computational methods predict the electronic properties of this compound derivatives?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

Q. What challenges arise in resolving dynamic disorder in this compound crystals?

Ethyl/propyl chain disorder is common. Mitigation strategies:

- Low-temperature data collection : Reduces thermal motion (e.g., 100 K).

- Occupancy refinement : Use SHELXL to model split positions (e.g., 0.3:0.7 occupancy ratios).

- Hydrogen-bond analysis : Identify rigid substructures (e.g., aromatic rings) to anchor refinement .

Methodological Notes

- Contradictions : and report divergent roles of propane-1,2,3-tricarboxylate (metabolic vs. materials science). Contextualize based on system pH, concentration, and coexisting ions.

- Data Gaps : Limited SC-XRD data for the tripropyl ester—prioritize synthesis of high-quality crystals for full structural elucidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.